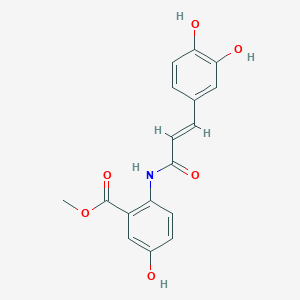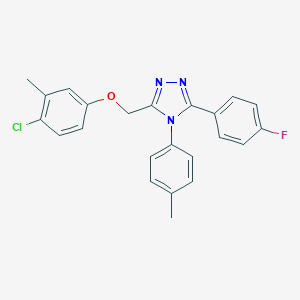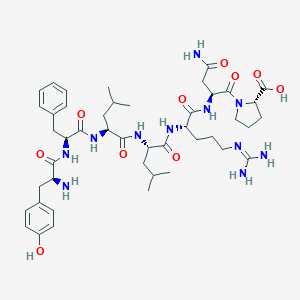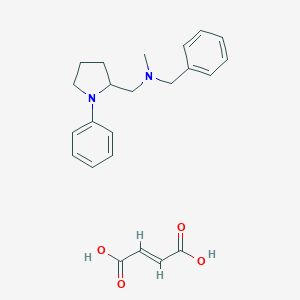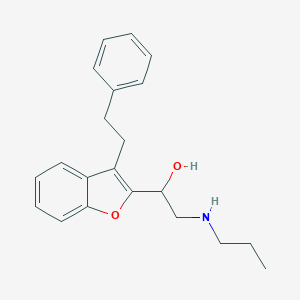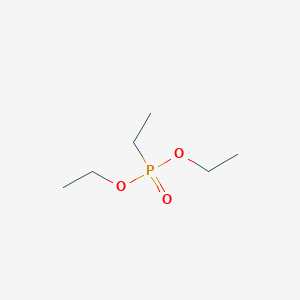
Amediplase
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amediplase is a recombinant chimeric plasminogen activator. It is composed of the kringle 2 domain from the A-chain of tissue plasminogen activator and the carboxy terminal region of pro-urokinase . This compound has been investigated for its potential use in treating myocardial infarction and thrombosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amediplase is produced through recombinant DNA technology. The gene encoding the desired protein is inserted into Chinese Hamster Ovary (CHO) cells, which then express the protein . The production process involves several steps, including fermentation, purification, and formulation.
Industrial Production Methods: Prometic Life Sciences, in collaboration with Menarini Biotech, developed a scalable manufacturing process for this compound using Mimetic Ligand™ technology . This process is designed to produce high yields of the compound suitable for clinical trials and potential commercial use.
Chemical Reactions Analysis
Types of Reactions: Amediplase primarily undergoes enzymatic reactions as a plasminogen activator. It does not typically participate in oxidation, reduction, or substitution reactions like small organic molecules.
Common Reagents and Conditions: The primary reagents involved in the production of this compound are those used in recombinant DNA technology, such as restriction enzymes, ligases, and various buffers. The conditions are typically those required for cell culture and protein expression.
Major Products Formed: The major product formed from the expression of the this compound gene in CHO cells is the this compound protein itself, which is then purified and formulated for use.
Scientific Research Applications
Amediplase has several scientific research applications, particularly in the fields of medicine and biology:
Medicine: this compound is being investigated as a thrombolytic agent for the treatment of myocardial infarction and thrombosis. Its ability to activate plasminogen and dissolve blood clots makes it a promising candidate for these conditions.
Biology: In biological research, this compound is used to study the mechanisms of fibrinolysis and blood clot dissolution.
Mechanism of Action
Amediplase exerts its effects by activating plasminogen to plasmin, an enzyme that breaks down fibrin clots . The kringle 2 domain from tissue plasminogen activator and the protease domain from pro-urokinase work together to bind to fibrin and convert plasminogen to plasmin. This process leads to the dissolution of blood clots and restoration of normal blood flow .
Comparison with Similar Compounds
Tissue Plasminogen Activator (t-PA): Amediplase shares the kringle 2 domain with tissue plasminogen activator, making it similar in its mechanism of action.
Urokinase: this compound also shares the protease domain with urokinase, another plasminogen activator.
Uniqueness: this compound is unique in that it combines domains from both tissue plasminogen activator and urokinase, potentially offering enhanced thrombolytic activity and better clot penetration compared to its individual components . Studies have shown that this compound has similar or superior thrombolytic properties compared to alteplase, another recombinant plasminogen activator .
Properties
CAS No. |
151910-75-7 |
|---|---|
Molecular Formula |
C22H18O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(3S,4S,12S,13S)-3,4,12,13-tetrahydronaphtho[1,2-b]phenanthrene-3,4,12,13-tetrol |
InChI |
InChI=1S/C22H18O4/c23-19-8-7-13-15(20(19)24)6-5-11-9-17-12-3-1-2-4-14(12)21(25)22(26)18(17)10-16(11)13/h1-10,19-26H/t19-,20-,21-,22-/m0/s1 |
InChI Key |
YQINXCSNGCDFCQ-CMOCDZPBSA-N |
SMILES |
C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@@H]([C@H](C3=C2C=C4C=CC5=C(C4=C3)C=C[C@@H]([C@H]5O)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |
Key on ui other cas no. |
151910-75-7 |
Synonyms |
trans,trans-3,4:12,13-Tetrahydroxy-3,4,12,13-tetrahydro-dibenz(a,h)ant hracene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


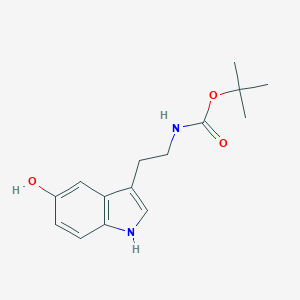
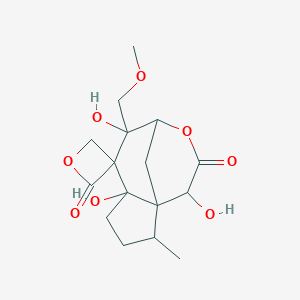

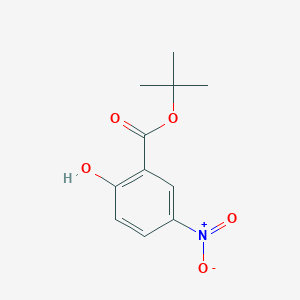
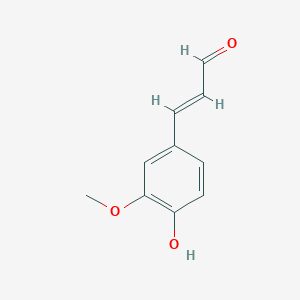
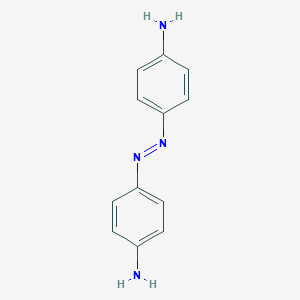
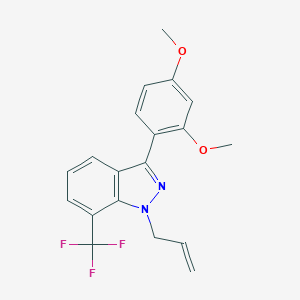
![N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-3-methylbut-2-enamide](/img/structure/B117038.png)
